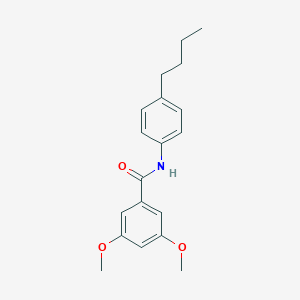![molecular formula C19H15Cl2NO5S B245182 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate is a chemical compound used in scientific research. It is commonly known as DCPTS and is used as a tool compound to study the function of protein kinases in various biological processes.
Mécanisme D'action
DCPTS inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption in the signaling pathway.
Biochemical and Physiological Effects:
DCPTS has been shown to have anti-inflammatory effects in various cell types, including macrophages and neutrophils. It also has anti-tumor activity in several cancer cell lines. Additionally, DCPTS has been shown to have neuroprotective effects in models of Parkinson's disease and ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCPTS in lab experiments is its specificity for certain protein kinases. This allows researchers to study the function of these kinases without affecting other signaling pathways. However, one limitation of using DCPTS is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
1. Further studies are needed to investigate the potential therapeutic applications of DCPTS in various diseases.
2. The development of more selective and potent inhibitors of protein kinases could help to improve the specificity of DCPTS and other tool compounds.
3. The use of DCPTS in combination with other inhibitors or drugs may provide a more effective treatment strategy for certain diseases.
4. The identification of biomarkers that predict the response to DCPTS treatment could help to personalize treatment strategies for individual patients.
Méthodes De Synthèse
The synthesis of DCPTS involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(3,5-dichloro-2-pyridyloxy)phenol in the presence of a base such as triethylamine. The product is then purified using column chromatography.
Applications De Recherche Scientifique
DCPTS is used in scientific research to study the function of protein kinases. It is a potent and selective inhibitor of several protein kinases, including MAPKAP-K2, MK2, and MK3. These kinases play important roles in various biological processes, including inflammation, cell cycle regulation, and stress response.
Propriétés
Formule moléculaire |
C19H15Cl2NO5S |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C19H15Cl2NO5S/c1-2-25-14-7-9-17(10-8-14)28(23,24)27-16-5-3-15(4-6-16)26-19-18(21)11-13(20)12-22-19/h3-12H,2H2,1H3 |
Clé InChI |
HLDFXJYOWYRVER-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B245099.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245102.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245103.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245106.png)
![Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B245107.png)

![3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B245110.png)
![4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245112.png)
![N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide](/img/structure/B245113.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B245117.png)
![3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B245118.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B245121.png)
![Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B245123.png)
![3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide](/img/structure/B245124.png)